Cas no 926262-79-5 (8-(Bromomethyl)-6-fluoroquinoline)

8-(Bromomethyl)-6-fluoroquinoline is a versatile brominated quinoline derivative with a reactive bromomethyl group at the 8-position and a fluorine substituent at the 6-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromomethyl group facilitates further functionalization through nucleophilic substitution or cross-coupling reactions, while the fluorine atom enhances electronic properties and bioavailability. Its high purity and stability make it suitable for precision applications in medicinal chemistry and material science. The compound’s structural features enable efficient derivatization, supporting the synthesis of complex molecules with potential biological activity.
8-(Bromomethyl)-6-fluoroquinoline structure
926262-79-5 structure
Product name:8-(Bromomethyl)-6-fluoroquinoline
CAS No:926262-79-5
MF:C10H7BrFN
Molecular Weight:240.07168507576
CID:4665639

8-(Bromomethyl)-6-fluoroquinoline 化学的及び物理的性質

名前と識別子

    • 8-(bromomethyl)-6-fluoroquinoline
    • SB69872
    • 8-(Bromomethyl)-6-fluoroquinoline
    • インチ: 1S/C10H7BrFN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2
    • InChIKey: NOBVXSWUZDZIMX-UHFFFAOYSA-N
    • SMILES: BrCC1=CC(=CC2=CC=CN=C21)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 12.9

8-(Bromomethyl)-6-fluoroquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317660-2.5g
8-(Bromomethyl)-6-fluoroquinoline
926262-79-5 98%
2.5g
¥19828.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317660-10g
8-(Bromomethyl)-6-fluoroquinoline
926262-79-5 98%
10g
¥34819.00 2024-04-25
Enamine
EN300-35204-0.5g
8-(bromomethyl)-6-fluoroquinoline
926262-79-5 95.0%
0.5g
$480.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317660-500mg
8-(Bromomethyl)-6-fluoroquinoline
926262-79-5 98%
500mg
¥6851.00 2024-04-25
Chemenu
CM222722-1g
8-(Bromomethyl)-6-fluoroquinoline
926262-79-5 95%
1g
$574 2021-08-04
TRC
B994408-50mg
8-(Bromomethyl)-6-fluoroquinoline
926262-79-5
50mg
$ 160.00 2022-06-06
Enamine
EN300-35204-5.0g
8-(bromomethyl)-6-fluoroquinoline
926262-79-5 95.0%
5.0g
$1779.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317660-100mg
8-(Bromomethyl)-6-fluoroquinoline
926262-79-5 98%
100mg
¥3336.00 2024-04-25
Enamine
EN300-35204-1.0g
8-(bromomethyl)-6-fluoroquinoline
926262-79-5 95.0%
1.0g
$614.0 2025-02-20
Alichem
A189008520-1g
8-(Bromomethyl)-6-fluoroquinoline
926262-79-5 95%
1g
$534.60 2023-08-31

8-(Bromomethyl)-6-fluoroquinoline 関連文献

8-(Bromomethyl)-6-fluoroquinolineに関する追加情報

Professional Introduction to Compound with CAS No. 926262-79-5 and Product Name: 8-(Bromomethyl)-6-fluoroquinoline

The compound with the CAS number 926262-79-5 and the product name 8-(Bromomethyl)-6-fluoroquinoline represents a significant advancement in the field of medicinal chemistry. This compound belongs to the quinoline class, which has been widely studied for its pharmacological properties. Quinolines and their derivatives are known for their broad spectrum of biological activities, making them valuable in the development of drugs targeting various diseases.

8-(Bromomethyl)-6-fluoroquinoline is particularly notable for its structural features, which include a bromomethyl group at the 8-position and a fluorine atom at the 6-position of the quinoline ring. These modifications enhance its reactivity and potential therapeutic applications. The bromomethyl group serves as a versatile handle for further chemical modifications, allowing chemists to explore new drug candidates by introducing different functional groups. The fluorine atom, on the other hand, is known to improve metabolic stability and binding affinity, which are crucial factors in drug design.

In recent years, there has been growing interest in quinoline derivatives as scaffolds for drug development. One of the most prominent areas of research is their application in antimalarial drugs. Quinolines have a long history in treating malaria, with chloroquine being one of the most well-known examples. However, the emergence of drug-resistant strains has necessitated the development of new antimalarial agents. 8-(Bromomethyl)-6-fluoroquinoline has shown promise in preclinical studies as a potential lead compound for novel antimalarial drugs.

Another area where this compound has garnered attention is in the development of anticancer agents. Quinoline derivatives have been investigated for their ability to inhibit various kinases and enzymes involved in cancer cell proliferation. The presence of both a bromomethyl group and a fluorine atom in 8-(Bromomethyl)-6-fluoroquinoline makes it an attractive candidate for further derivatization into potent anticancer drugs. Researchers have reported that analogs of this compound exhibit significant inhibitory activity against several cancer-related targets, including tyrosine kinases and topoisomerases.

The synthesis of 8-(Bromomethyl)-6-fluoroquinoline involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromomethyl group typically involves halogenation reactions, while the fluorine atom can be incorporated through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Advanced synthetic techniques such as flow chemistry have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards.

One of the key challenges in developing new drugs based on quinoline derivatives is optimizing their pharmacokinetic properties. Poor solubility, rapid metabolism, and off-target effects can limit their therapeutic efficacy. To address these issues, researchers are exploring various strategies, including prodrug formulations and molecular optimization. 8-(Bromomethyl)-6-fluoroquinoline serves as a valuable starting point for these efforts, as its structural features provide multiple opportunities for modification.

Recent studies have also highlighted the potential of 8-(Bromomethyl)-6-fluoroquinoline in treating infectious diseases beyond malaria. Its ability to interact with bacterial enzymes has led to investigations into its antibacterial properties. Additionally, its structural similarity to known antiviral agents suggests that it may have applications in combating viral infections as well. These findings underscore the versatility of quinoline derivatives and their importance in addressing global health challenges.

The development of new drugs is often a lengthy and complex process involving extensive preclinical testing before human trials can begin. However, compounds like 8-(Bromomethyl)-6-fluoroquinoline offer hope by providing promising leads for further research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, 8-(Bromomethyl)-6-fluoroquinoline (CAS No. 926262-79-5) represents a significant advancement in medicinal chemistry with potential applications in treating malaria, cancer, and other infectious diseases. Its unique structural features make it an attractive candidate for further drug development, offering new opportunities to address unmet medical needs.

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